
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is a useful research compound. Its molecular formula is C22H27NO2S and its molecular weight is 369.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone, with a molecular formula of C22H27NO2S and a molecular weight of 369.5 g/mol, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound features a piperidine ring substituted with a benzyloxy group and a benzylthio group, which are believed to contribute to its biological properties. The structure is represented by the following SMILES notation: O=C(CSCc1ccccc1)N1CCCC(COCc2ccccc2)C1 .
Biological Activity Overview
Research on the biological activity of this compound is limited; however, it can be inferred from related compounds and structural analogs. Key areas of interest include:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens.
- Neuropharmacological Effects : The piperidine moiety is often associated with activity on neurotransmitter systems, particularly in the modulation of acetylcholine and dopamine receptors.
Antimicrobial Activity
A study investigating the antimicrobial properties of related benzylthio compounds indicated that they possess significant activity against both Gram-positive and Gram-negative bacteria. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzylthio Compound A | 32 | Staphylococcus aureus |
| Benzylthio Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Neuropharmacological Activity
The piperidine structure is commonly linked to neuroactive properties. Compounds with similar structures have been studied for their effects on acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of Alzheimer's disease. Preliminary studies suggest that modifications in the piperidine ring can enhance AChE inhibitory activity.
Case Study: AChE Inhibition
In a comparative study of piperidine derivatives, it was found that compounds with electron-donating groups at the para position exhibited enhanced AChE inhibitory effects. This suggests that this compound could potentially be developed as an AChE inhibitor.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for predicting the biological activity of novel compounds. The presence of both benzyloxy and benzylthio groups appears to play a significant role in enhancing the lipophilicity and receptor affinity of the compound.
| Structural Feature | Effect on Activity |
|---|---|
| Benzyloxy Group | Increases lipophilicity |
| Benzylthio Group | Enhances receptor binding |
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(18-26-17-20-10-5-2-6-11-20)23-13-7-12-21(14-23)16-25-15-19-8-3-1-4-9-19/h1-6,8-11,21H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIZDKUEZPEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














